L-Octanoylcarnitine-d3
Description
Context of Acylcarnitines in Metabolic Pathways
Acylcarnitines are a class of molecules formed when a fatty acid's acyl group is attached to L-carnitine, an amino acid derivative. creative-proteomics.commetwarebio.com These compounds are fundamental to energy metabolism. metwarebio.com Their primary function is to facilitate the transport of long-chain fatty acids from the cell's cytosol into the mitochondrial matrix, where fatty acid β-oxidation occurs. creative-proteomics.commetwarebio.comnih.gov This transport mechanism, known as the carnitine shuttle, is crucial because the inner mitochondrial membrane is otherwise impermeable to long-chain fatty acids activated as acyl-Coenzyme A (acyl-CoA). metwarebio.com
Beyond their role as "energy couriers," acylcarnitines are involved in modulating the balance between glucose and fatty acid metabolism and buffering the pool of intracellular acyl-CoA. metwarebio.comnih.gov By binding to excess acyl groups, they prevent the accumulation of potentially toxic acyl-CoA intermediates. metwarebio.com
The profile of acylcarnitines in bodily fluids can provide a snapshot of an individual's metabolic state. creative-proteomics.com Altered levels of specific acylcarnitines are used as biomarkers for diagnosing various metabolic disorders, particularly inborn errors of metabolism. nih.gov L-Octanoylcarnitine, a medium-chain acylcarnitine, is a key biomarker for conditions like medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, a genetic disorder of fatty acid oxidation. mdpi.com
Significance of Stable Isotope-Labeled Metabolites in Systems Biology
Systems biology aims to understand complex biological systems by studying the interactions between their various components. Metabolomics, a key discipline within systems biology, focuses on the large-scale measurement of small molecules or metabolites. nih.gov While powerful, metabolomics studies face challenges in achieving accurate metabolite identification and absolute quantification. nih.gov
Stable isotope labeling has emerged as a critical technique to overcome these limitations. nih.gov This method involves introducing molecules containing stable (non-radioactive) isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a biological system. numberanalytics.com Because these labeled molecules are chemically identical to their natural counterparts, they behave the same way in metabolic pathways but can be differentiated by analytical instruments like mass spectrometers due to their mass difference. numberanalytics.com
The use of stable isotope-labeled compounds provides several key advantages:
Accurate Quantification: They serve as ideal internal standards (IS). nih.gov When a known quantity of a labeled standard is added to a biological sample at the beginning of the preparation process, it experiences the same processing and potential loss as the unlabeled target analyte. By comparing the signal of the labeled standard to the unlabeled analyte in the final analysis, researchers can accurately calculate the absolute concentration of the target metabolite, correcting for any experimental variability. nih.gov
Metabolic Flux Analysis: Labeled metabolites can be used as tracers to follow the dynamic flow (flux) of atoms through metabolic pathways. numberanalytics.comcreative-proteomics.com This allows researchers to measure the rates of metabolic reactions and understand how pathways are regulated under different conditions. numberanalytics.com
Metabolite Identification: Isotope labeling can help in the unambiguous identification of metabolites by confirming their elemental composition, which is a major challenge in untargeted metabolomics. nih.govnih.gov
Rationale for Research on L-Octanoylcarnitine-d3
The rationale for using this compound in research stems directly from the intersection of L-Octanoylcarnitine's biological importance and the analytical power of stable isotope labeling. As L-Octanoylcarnitine is a significant biomarker for metabolic health and disease, its precise and reliable measurement in biological samples like blood and urine is crucial for clinical diagnostics and research. caymanchem.comnih.gov
This compound is specifically designed for use as an internal standard in mass spectrometry-based analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). caymanchem.compubcompare.ai Because it is chemically identical to the endogenous L-Octanoylcarnitine, it co-elutes during chromatography and exhibits the same ionization behavior in the mass spectrometer's source. pubcompare.ai However, its increased mass allows the instrument to detect it separately from the unlabeled form. nih.gov
This application is critical for ensuring the high accuracy and precision required in quantitative metabolomics. nih.gov By using this compound, researchers can correct for variations in sample extraction, handling, and instrument response, leading to highly reliable data for studying metabolic disorders. caymanchem.compubcompare.ai It is also used in research to trace the metabolic fate of octanoylcarnitine (B1202733) within a biological system, providing insights into cellular energy metabolism. pubcompare.ai
Structure
2D Structure
Properties
Molecular Formula |
C15H29NO4 |
|---|---|
Molecular Weight |
290.41 g/mol |
IUPAC Name |
(3R)-4-[dimethyl(trideuteriomethyl)azaniumyl]-3-octanoyloxybutanoate |
InChI |
InChI=1S/C15H29NO4/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4/h13H,5-12H2,1-4H3/t13-/m1/s1/i2D3 |
InChI Key |
CXTATJFJDMJMIY-SZIUSNIFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CCCCCCC |
Canonical SMILES |
CCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Origin of Product |
United States |
Synthesis and Isotopic Labeling of L Octanoylcarnitine D3
Strategies for Deuterium (B1214612) Incorporation in Carnitine Derivatives
The introduction of deuterium into carnitine and its derivatives is a strategic process aimed at creating stable, isotopically labeled internal standards for mass spectrometry-based analyses. The primary goal is to produce a molecule that is chemically identical to the analyte of interest but has a distinct, higher mass due to the presence of deuterium atoms. This mass shift allows for the clear differentiation between the endogenous analyte and the spiked internal standard in a mass spectrum, enabling precise quantification.
Several strategies are employed for deuterium incorporation into carnitine derivatives. One common approach involves the use of deuterated reagents during the synthesis process. For L-Octanoylcarnitine-d3, this typically involves the incorporation of three deuterium atoms (d3) onto the N-methyl groups of the carnitine molecule. This is often achieved by using a deuterated methylating agent, such as iodomethane-d3 (B117434), in the quaternization step of the carnitine synthesis.
Another strategy involves the deuteration of the acyl chain. While less common for the commercially available this compound standard, it is a viable method for creating other deuterated acylcarnitine standards. This can be accomplished by starting with a deuterated fatty acid or by performing deuterium exchange reactions on the acyl chain under specific catalytic conditions.
The choice of deuteration strategy depends on several factors, including the desired location and number of deuterium atoms, the stability of the label, and the synthetic accessibility of the deuterated precursors. For this compound, labeling the N-methyl group is advantageous as it is a chemically stable position, minimizing the risk of deuterium-hydrogen exchange during sample preparation and analysis.
Chemical Synthesis Methodologies for this compound
The chemical synthesis of this compound is a multi-step process that requires careful control of stereochemistry and isotopic labeling to ensure the final product is of high purity and suitable for its intended analytical purpose.
Precursor Compounds and Reaction Pathways
The synthesis of this compound typically starts with a chiral precursor to establish the correct L-configuration of the carnitine backbone. A common synthetic route involves the following key steps:
Preparation of a Chiral Precursor: The synthesis often begins with a readily available chiral molecule, such as (R)-epichlorohydrin or a derivative of malic acid, to ensure the correct stereochemistry at the hydroxyl-bearing carbon of the carnitine molecule.
Introduction of the Deuterated Methyl Groups: A key step is the quaternization of a secondary amine precursor with a deuterated methylating agent. For this compound, this involves the reaction with a trideuteromethyl source, such as iodomethane-d3 (CD3I) or dimethyl-d6 sulfate (B86663) ((CD3)2SO4), to introduce the N,N,N-tri(methyl-d1)ammonium group.
Esterification with Octanoyl Moiety: The final step is the esterification of the hydroxyl group of the deuterated L-carnitine precursor with octanoyl chloride or octanoic anhydride. This reaction attaches the eight-carbon acyl chain to the carnitine backbone, yielding this compound.
An alternative pathway could involve the direct acylation of commercially available L-carnitine that has been previously deuterated at the N-methyl position.
| Precursor Compound | Role in Synthesis |
| (R)-Epichlorohydrin | Chiral building block for the carnitine backbone. |
| Dimethylamine | Source of the two non-deuterated methyl groups. |
| Iodomethane-d3 (CD3I) | Source of the three deuterium atoms for the N-methyl group. |
| Octanoyl chloride | Source of the octanoyl acyl chain. |
Optimization of Synthetic Yield and Isotopic Purity
Optimizing the synthetic yield and isotopic purity of this compound is crucial for its use as a reliable internal standard. Several factors are considered during the synthesis and purification process to achieve high-quality material.
Synthetic Yield Optimization:
Reaction Conditions: Temperature, reaction time, and the choice of solvent are carefully controlled at each step to maximize the conversion of reactants to products and minimize the formation of side products.
Stoichiometry of Reactants: The molar ratios of the precursor compounds are optimized to ensure complete reaction of the limiting reagent.
Isotopic Purity Optimization:
High Enrichment of Deuterated Reagents: The isotopic enrichment of the deuterated precursor, such as iodomethane-d3, is of paramount importance. Using a reagent with a high percentage of deuterium (typically >98%) is essential for achieving high isotopic purity in the final product.
Minimizing Isotopic Exchange: The reaction conditions are chosen to minimize the possibility of hydrogen-deuterium exchange reactions, which could lower the isotopic enrichment of the final product.
Purification Techniques: Purification methods are also critical for ensuring isotopic purity. Techniques like high-performance liquid chromatography (HPLC) can be used to separate the desired deuterated compound from any non-deuterated or partially deuterated impurities.
Characterization of Isotopic Enrichment
The accurate determination of the isotopic enrichment of this compound is essential to confirm its identity and to ensure its suitability as an internal standard. The two primary analytical techniques used for this characterization are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the isotopic distribution of a molecule. In the analysis of this compound, the mass spectrum will show a molecular ion peak that is three mass units higher than that of the unlabeled L-Octanoylcarnitine. The relative intensities of the peaks corresponding to the d0, d1, d2, and d3 species can be used to calculate the isotopic enrichment. High-resolution mass spectrometry can provide highly accurate mass measurements, further confirming the elemental composition and the presence of the deuterium atoms.
Tandem mass spectrometry (MS/MS) is also employed to confirm the location of the deuterium label. The fragmentation pattern of this compound is compared to that of its unlabeled counterpart. A characteristic fragment ion of acylcarnitines is the neutral loss of trimethylamine (B31210) ((CH3)3N). In the case of this compound, this neutral loss will be that of (CH3)2(CD3)N, resulting in a fragment ion with the same mass as the corresponding fragment from the unlabeled compound. This confirms that the deuterium label is on one of the N-methyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR (Proton NMR) spectroscopy is used to confirm the structure of the molecule and can also provide information about the isotopic purity. In the ¹H NMR spectrum of this compound, the signal corresponding to the N-methyl protons will have a significantly reduced intensity compared to the corresponding signal in the spectrum of the unlabeled compound. The integration of the remaining proton signals relative to the diminished N-methyl signal can be used to estimate the degree of deuteration.
²H NMR (Deuterium NMR) spectroscopy can be used to directly observe the deuterium atoms in the molecule, providing a definitive confirmation of their presence and location.
Advanced Analytical Methodologies Utilizing L Octanoylcarnitine D3 As an Internal Standard
Mass Spectrometry-Based Quantification of Acylcarnitines
Mass spectrometry (MS) has become the primary analytical technology for the clinical screening and quantification of acylcarnitines. nih.gov L-Octanoylcarnitine-d3 is frequently employed as an internal standard in these methods to ensure accuracy and reproducibility. lumiprobe.comcaymanchem.comcore.ac.uk
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
While less common now than liquid chromatography-based methods, Gas Chromatography-Mass Spectrometry (GC-MS) has historically been used for the identification and quantification of acylcarnitines. nih.govresearchgate.net In these methods, after a cleanup procedure involving solid-phase cation exchange extraction, acylcarnitines are chemically converted into more volatile derivatives, such as acyloxylactones, to make them suitable for GC analysis. researchgate.net The use of stable isotope-labeled internal standards like this compound is crucial for accurate quantification in GC-MS analysis. researchgate.net The mass spectrometer can selectively monitor for both the analyte and the deuterated standard, allowing for precise determination of acylcarnitine concentrations in the sub-nanomolar range. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Techniques
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the predominant technique for acylcarnitine analysis, offering high sensitivity and specificity without the need for derivatization in many cases. core.ac.uknih.govnih.gov this compound is a commonly used internal standard in these assays. core.ac.uklcms.czbevital.noplos.org
UHPLC-MS/MS methods provide rapid and high-resolution separation of acylcarnitines, which is particularly important for distinguishing between isomeric species. lcms.czfrontiersin.org In a typical UHPLC-MS/MS workflow for urinary acylcarnitine analysis, a mixture of deuterated internal standards, including this compound, is added to the sample. lcms.cz The separation is often performed on a C18 column with a gradient elution. frontiersin.org The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect the precursor and product ions for each acylcarnitine and its corresponding internal standard. For instance, the transition for this compound might be monitored at m/z 291.24 → product ion, while the endogenous octanoylcarnitine (B1202733) is monitored at m/z 288.21 → product ion. core.ac.ukfrontiersin.org This allows for accurate quantification even at low concentrations. lcms.cz
A study analyzing acylcarnitines in mouse plasma and liver utilized an Orbitrap Exploris 480 coupled to a Vanquish UHPLC system. frontiersin.org The method successfully separated and quantified various acylcarnitines, including octanoylcarnitine, using their respective d3-labeled internal standards. frontiersin.org
Table 1: Example UHPLC-MS/MS Parameters for Acylcarnitine Analysis
| Parameter | Value |
| LC System | ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC HSS T3, 1.8 µm, 2.1 mm x 150 mm |
| Column Temperature | 45 °C |
| Flow Rate | 0.5 mL/min |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Injection Volume | 2 µL |
| MS System | Xevo TQ-S Tandem Quadrupole Mass Spectrometer or equivalent |
| Ionization Mode | Positive Ion Electrospray (ESI+) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
This table presents typical parameters and may vary based on the specific application and instrumentation. lcms.cz
High-Performance Liquid Chromatography-Tandem Quadrupole Mass Spectrometry (HPLC-TQMS) is another robust platform for the quantification of acylcarnitines. bevital.no In one such method to determine endogenous plasma acetyl and palmitoyl (B13399708) carnitines, d3-octanoyl carnitine was used as the internal standard. bevital.no The analytes were detected using the positive multiple reaction monitoring (MRM) mode. bevital.no The specific transitions monitored were m/z 204 → 145 for acetylcarnitine, m/z 400 → 341 for palmitoylcarnitine, and m/z 291 → 229 for the internal standard, d3-octanoylcarnitine. bevital.no The use of stable isotope-labeled internal standards like this compound is essential because of the presence of endogenous acylcarnitines, allowing for accurate measurement by creating a calibration curve with the deuterated analogues. bevital.no
Paper Spray Tandem Mass Spectrometry (PS-MS/MS) Applications
Paper Spray Tandem Mass Spectrometry (PS-MS/MS) is an ambient ionization technique that offers a simple, rapid, and low-cost approach for the direct analysis of acylcarnitines in biological fluids like urine and blood without extensive sample preparation or chromatographic separation. nih.govnih.govresearchgate.net In this method, a small volume of the sample, spiked with internal standards including this compound, is spotted onto a paper substrate. nih.govnih.gov A high voltage and a solvent are applied to the paper, generating ions that are then analyzed by the mass spectrometer. nih.gov
For the quantification of urinary acylcarnitines, a calibration curve is constructed using deuterated internal standards such as [(2)H3]octanoylcarnitine (C8-d3). nih.govresearchgate.net The analysis is typically performed in the multiple reaction monitoring (MRM) mode to enhance specificity and sensitivity. nih.gov This technique has demonstrated very good linearity, with correlation coefficients greater than 0.99 for many acylcarnitines. nih.govresearchgate.net
Role of this compound in Method Validation and Quality Control
The use of this compound is integral to the validation of analytical methods and for ongoing quality control. nih.gov In method validation, it is used to assess key parameters such as accuracy, precision, linearity, and the lower limit of quantification (LLOQ). core.ac.uklcms.cz
The stability of this compound during sample preparation and analysis is also a critical factor. It has been shown that L-octanoylcarnitine does not undergo hydrolysis in blood or during sample preparation when used as a standard. caymanchem.com This stability ensures that the internal standard accurately reflects the behavior of the endogenous analyte throughout the analytical process, leading to reliable and reproducible quantification.
Calibration Curve Construction and Linearity Assessment
Accurate quantification in analytical chemistry fundamentally relies on the creation of a calibration curve. In methods analyzing acylcarnitines, this compound is added at a known, fixed concentration to every sample, including calibrators and unknowns. chromatographyonline.com The calibration curve is then constructed by plotting the ratio of the analytical signal of the target analyte (endogenous L-Octanoylcarnitine) to the signal of the internal standard (this compound) against the known concentrations of the analyte in the calibration standards. chromatographyonline.comnih.gov This ratiometric approach corrects for potential volumetric losses during sample preparation. chromatographyonline.com
Linearity, a measure of how well the curve fits a straight line, is a critical parameter for validating the method. It is typically assessed by the coefficient of determination (R²). Studies employing this compound as an internal standard consistently report excellent linearity for the quantification of L-Octanoylcarnitine and other acylcarnitines. For instance, direct analysis using paper spray mass spectrometry achieved a correlation coefficient better than 0.95. nih.gov Other high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods report even higher linearity, with R² values averaging 0.995 or better across specified concentration ranges. acs.orgbevital.no
| Method | Analyte(s) | Concentration Range | Linearity (R²) | Source |
|---|---|---|---|---|
| Paper Spray-MS | C8 Acylcarnitine | 10 to 500 nM | > 0.95 | nih.gov |
| HILIC-LC/MS/MS | d3-Acetyl & d3-Palmitoyl Carnitine | 1–1000 ng/mL | ≥ 0.9890 | bevital.no |
| Fractionation-LC/MS | Multiple Acylcarnitines | Not Specified | ~0.995 (average) | acs.org |
| LC-MS/MS | Isomeric Acylcarnitines | Not Specified | Linear with r² > 0.99 | nih.gov |
Assessment of Analytical Accuracy and Precision
The reliability of a bioanalytical method is determined by its accuracy and precision. Accuracy refers to how close a measured value is to the true value, while precision describes the closeness of repeated measurements to each other. This compound is central to evaluating these parameters through the use of quality control (QC) samples at multiple concentration levels (low, medium, and high). unige.chcore.ac.uk
Precision is often expressed as the coefficient of variation (CV) or relative standard deviation (%RSD), which should be within acceptable limits (typically <15-20%). lcms.cz Accuracy is reported as the percentage of the measured concentration relative to the nominal (spiked) concentration. Studies have demonstrated that methods validated with this compound and other deuterated standards achieve high accuracy and precision. For example, one LC-MS/MS method for carnitine and acylcarnitines reported accuracy values within 84% to 116% of target concentrations and a day-to-day precision (CV) of less than 18%. core.ac.uk Another study using paper spray mass spectrometry noted reproducibility with an RSD of approximately 10%. nih.gov The use of stable isotope-labeled internal standards is shown to significantly reduce the %RSD and improve accuracy compared to methods without them. lcms.cz
| Method | Parameter | QC Level | Reported Value | Source |
|---|---|---|---|---|
| LC-MS/MS | Accuracy | Low, Medium, High | 84% to 116% of target | core.ac.uk |
| Precision (Inter-day CV) | Low, Medium, High | < 18% | ||
| HILIC-LC/MS/MS | Precision (Intra-day CV) | 1 ng/mL (LLOQ) | 8.1% (acetyl), 11.2% (palmitoyl) | bevital.no |
| Accuracy (Bias) | 1 ng/mL (LLOQ) | 8.5% (acetyl), -2.5% (palmitoyl) | ||
| Paper Spray-MS | Precision (RSD) | Replicate Measurements | < 10% | nih.gov |
| LC-MS/MS | Precision (Inter-laboratory %RSD) | Not Specified | Reduced to ~7.0% with common IS | oup.com |
Minimization of Matrix Effects and Sample Hydrolysis
Biological samples such as plasma, serum, and urine are complex mixtures that can interfere with the analysis of target compounds, a phenomenon known as the matrix effect. acs.org This effect, often manifesting as ion suppression or enhancement in the mass spectrometer source, can lead to inaccurate quantification. thermofisher.com Because this compound is chemically identical to the endogenous analyte, it co-elutes from the chromatography column and is affected by ion suppression or enhancement to the same degree. thermofisher.comacs.org By calculating the ratio of the analyte to the internal standard, the matrix effect is effectively normalized, leading to more accurate results. thermofisher.comacs.org
Another significant challenge in acylcarnitine analysis is the potential for hydrolysis, where the acyl chain is cleaved from the carnitine backbone. This can occur during sample storage or preparation, particularly under non-neutral pH conditions or prolonged exposure to room temperature, leading to an underestimation of the acylcarnitine and a corresponding artificial increase in free carnitine. caymanchem.combevital.noresearchgate.net this compound is subject to the same hydrolytic instability as its non-deuterated counterpart. Therefore, its inclusion in the sample from the earliest stage of preparation allows it to act as a control, compensating for any degradation that occurs throughout the analytical process. caymanchem.comresearchgate.net
Integration with Targeted and Untargeted Metabolomics Platforms
Metabolomics, the large-scale study of small molecules, is broadly divided into two approaches: targeted and untargeted. nih.gov this compound is a cornerstone of targeted metabolomics assays focused on acylcarnitine profiling. columbia.educreative-proteomics.com
In targeted metabolomics , the goal is the accurate and precise quantification of a predefined set of metabolites, often related to a specific metabolic pathway. nih.govcolumbia.edu this compound is used as the dedicated internal standard for the absolute quantification of endogenous L-Octanoylcarnitine. frontiersin.orgnih.gov This is crucial for newborn screening programs that detect inborn errors of metabolism, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, which is characterized by elevated levels of octanoylcarnitine. bevital.nohmdb.ca The use of stable isotope-labeled standards like this compound is considered essential for standardizing these clinical assays across different laboratories and ensuring diagnostic accuracy. thermofisher.com
In untargeted metabolomics , the objective is to measure as many metabolites as possible in a sample to discover novel biomarkers or gain a comprehensive overview of metabolic changes (phenotyping). nih.gov While a single internal standard cannot be used to quantify all detected compounds, this compound plays a vital role. It is often included in a mixture of internal standards representing different chemical classes. Its presence serves several purposes:
Quality Control: It helps monitor the analytical performance of the platform (e.g., chromatography and mass spectrometer stability) over a large batch of samples.
Analyte Identification: The known retention time and mass-to-charge ratio of this compound help in the confident identification of endogenous L-Octanoylcarnitine within the complex dataset. researchgate.net
Semi-Quantification: It can be used to estimate the concentration of other structurally similar medium-chain acylcarnitines for which no specific standard is available, an approach often used in discovery-based studies. nih.govnih.gov
The integration of this compound into both metabolomics platforms underscores its versatility and importance in modern bioanalysis, bridging the gap from broad, discovery-based research to validated, quantitative clinical applications. thermofisher.com
Applications of L Octanoylcarnitine D3 in Metabolic Pathway Elucidation
Investigating Fatty Acid Beta-Oxidation Dynamics
Fatty acid β-oxidation is a multi-step metabolic process by which fatty acids are broken down to produce energy. This process occurs in both peroxisomes and mitochondria, with each organelle playing a distinct role in fatty acid metabolism. Stable isotope tracers are invaluable in studying the flux and regulation of these pathways. While direct tracing studies using L-Octanoylcarnitine-d3 are not extensively documented, the principles of its application can be inferred from studies using other stable isotope-labeled carnitine derivatives.
Peroxisomes are responsible for the initial breakdown of very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and certain dicarboxylic acids. This process, known as peroxisomal β-oxidation, shortens these fatty acids into medium-chain fatty acids, which can then be transported to the mitochondria for complete oxidation. The shortened fatty acids are exported from the peroxisome as acylcarnitines, a conversion facilitated by peroxisomal carnitine acyltransferases.
The study of peroxisomal fatty acid shortening can be significantly enhanced by the use of stable isotope tracers. By introducing a labeled medium-chain acylcarnitine like this compound, researchers could theoretically trace its metabolic fate and interactions within the peroxisomal system. However, the more established application of this compound in this context is to serve as an internal standard for the quantification of medium-chain acylcarnitines that are products of peroxisomal oxidation. Accurate measurement of these products is crucial for assessing the rate and efficiency of peroxisomal fatty acid shortening under various physiological and pathological conditions. For instance, in inherited peroxisomal biogenesis disorders, the profiling of acylcarnitines, including dicarboxylic acylcarnitines which are markers of peroxisomal dysfunction, relies on precise quantification methods where deuterated standards are essential. iu.edu
Mitochondria are the primary sites for the β-oxidation of short-, medium-, and long-chain fatty acids to generate ATP. creative-proteomics.com The medium-chain acylcarnitines produced in the peroxisomes are transported to the mitochondria to undergo further oxidation. nih.gov The interplay between these two organelles is vital for maintaining cellular energy homeostasis.
Stable isotope tracing using labeled compounds allows for the dynamic analysis of metabolic fluxes between peroxisomes and mitochondria. immune-system-research.com While studies have utilized compounds like d3-carnitine to trace its uptake and conversion to acetylcarnitine in muscle, demonstrating the feasibility of this approach, the specific use of this compound as a tracer for this interplay is less documented. nih.govnih.gov Its principal role remains as an internal standard for the accurate measurement of the endogenous octanoylcarnitine (B1202733) pool, which is a key intermediate in the mitochondrial β-oxidation of both peroxisomally-shortened fatty acids and dietary medium-chain fatty acids. In conditions like Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, the accumulation of octanoylcarnitine is a diagnostic marker, and its precise quantification using this compound is critical for diagnosis and monitoring. nih.gov
Tracing Carnitine-Acylcarnitine Shuttle Mechanisms
The carnitine shuttle is a crucial transport system that facilitates the entry of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation. creative-proteomics.com This system involves a series of enzymes and transporters that work in concert to move acyl groups across the inner mitochondrial membrane.
Carnitine O-Octanoyltransferase (CROT) is a key enzyme in this process, primarily located in peroxisomes. nih.gov It catalyzes the reversible transfer of an octanoyl group from octanoyl-CoA to L-carnitine, forming L-octanoylcarnitine. This reaction is essential for the export of medium-chain fatty acids from the peroxisome.
Investigating the activity and substrate flux of CROT is fundamental to understanding the regulation of fatty acid metabolism. While direct measurement of CROT activity using this compound as a tracer has not been explicitly detailed, the principles of isotope dilution mass spectrometry are highly relevant. By adding a known amount of this compound to a biological sample, it is possible to accurately quantify the endogenous levels of L-octanoylcarnitine, a direct product of CROT activity. frontiersin.org Changes in the concentration of L-octanoylcarnitine under different experimental conditions can provide insights into the modulation of CROT activity and the flux of medium-chain fatty acids through this pathway.
The ratio of acyl-CoA to free coenzyme A (CoA) is a critical regulator of cellular metabolism. caldic.com A high acyl-CoA/free CoA ratio can inhibit several metabolic pathways. The carnitine shuttle plays a vital role in buffering this ratio by converting acyl-CoAs to acylcarnitines, thereby releasing free CoA.
Studies investigating the effects of various conditions on the acyl-CoA/free CoA ratio often rely on the measurement of different acylcarnitine species. For example, in a study on the effects of D-octanoylcarnitine in intact myocardium, while a buildup of carnitine esters was not observed, acyl-CoA levels were reduced. nih.gov The accurate quantification of these acylcarnitines is paramount, and this compound serves as an indispensable internal standard for octanoylcarnitine. By enabling precise measurements, it helps researchers to indirectly assess the modulation of the acyl-CoA/free CoA ratio and the role of the carnitine shuttle in maintaining metabolic homeostasis.
Research on Endogenous Acylcarnitine Profiles in Biological Systems
The profiling of endogenous acylcarnitines in biological fluids and tissues is a powerful diagnostic and research tool for studying inborn errors of metabolism and other metabolic diseases. nih.govmdpi.com This technique relies on the use of tandem mass spectrometry (MS/MS) for the sensitive and specific detection of a wide range of acylcarnitine species.
In these analyses, stable isotope-labeled internal standards are essential for correcting for matrix effects and variations in instrument response, thereby ensuring the accuracy and reliability of the quantitative data. nih.gov this compound is widely used as an internal standard for the quantification of endogenous octanoylcarnitine. frontiersin.orgbevital.nolumiprobe.com Its chemical properties are nearly identical to its unlabeled counterpart, but its increased mass allows it to be distinguished by the mass spectrometer. This enables the precise determination of octanoylcarnitine concentrations in complex biological matrices such as plasma, tissues, and dried blood spots. frontiersin.orgnih.govbevital.no The accurate data obtained through the use of this compound and other deuterated standards are fundamental for establishing reference ranges, identifying pathological acylcarnitine profiles, and advancing our understanding of metabolic diseases.
Analysis in Plasma and Tissue Samples
In the realm of metabolomics, particularly in the analysis of acylcarnitine profiles, this compound is indispensable for quantitative analyses of plasma and dried blood spot samples. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common technique employed for this purpose. cas.cz In these analyses, a known amount of this compound is added to the biological sample at an early stage of the sample preparation process.
Because this compound is chemically identical to L-Octanoylcarnitine but has a different mass due to the presence of deuterium (B1214612) atoms, it co-elutes with the endogenous analyte during chromatography and experiences similar ionization efficiency in the mass spectrometer. cas.cz However, it can be distinguished from the endogenous L-Octanoylcarnitine by its higher mass-to-charge ratio (m/z). By comparing the signal intensity of the endogenous analyte to that of the known amount of the internal standard, any variations in sample extraction, derivatization, or instrument response can be corrected for, leading to highly accurate and precise quantification. nih.gov
This accurate quantification is vital for establishing reference ranges for L-Octanoylcarnitine in healthy individuals and for identifying abnormal elevations in patients with metabolic disorders.
Linkages to Specific Enzyme Deficiencies Research (e.g., Medium-Chain Acyl-CoA Dehydrogenase Deficiency)
The most significant application of this compound in metabolic research is in the diagnosis and study of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. gmdi.org MCAD deficiency is an autosomal recessive inherited disorder of fatty acid oxidation that prevents the body from converting certain fats to energy, particularly during periods of fasting. gmdi.org
In individuals with MCAD deficiency, the enzyme responsible for the dehydrogenation of medium-chain fatty acids is defective. This leads to an accumulation of medium-chain acyl-CoAs, which are subsequently converted to medium-chain acylcarnitines, including L-Octanoylcarnitine. gmdi.org Consequently, elevated levels of L-Octanoylcarnitine in blood and plasma are a primary biochemical marker for MCAD deficiency. nih.govresearchgate.net
The use of this compound as an internal standard allows for the reliable quantification of L-Octanoylcarnitine in newborn screening programs that use tandem mass spectrometry. nih.gov These screening programs have been instrumental in the early detection and treatment of MCAD deficiency, preventing life-threatening metabolic crises in affected infants.
The following table summarizes research findings on L-Octanoylcarnitine concentrations in healthy newborns versus those with confirmed MCAD deficiency, showcasing the diagnostic utility of this measurement, which is made accurate by the use of internal standards like this compound.
| Group | Analyte | Concentration (µmol/L) | Source |
| Healthy Newborns | L-Octanoylcarnitine | < 0.22 | nih.gov |
| Newborns with MCAD Deficiency | L-Octanoylcarnitine | 3.1 - 28.3 (Median: 8.4) | nih.gov |
| Older Patients with MCAD Deficiency (8 days - 7 years) | L-Octanoylcarnitine | 0.33 - 4.4 (Median: 1.57) | nih.gov |
These data clearly demonstrate the significant elevation of L-Octanoylcarnitine in individuals with MCAD deficiency, highlighting the importance of accurate quantification in diagnosing this condition. While L-carnitine supplementation is sometimes used in the management of MCAD deficiency, its efficacy remains a subject of research and debate. nih.govdroracle.ai
L Octanoylcarnitine D3 in Experimental Biological Models
In Vitro Cellular Metabolism Studies
Application in Cell Culture Systems for Metabolic Profiling
Stable isotope-labeled acylcarnitines, such as L-Octanoylcarnitine-d3, are instrumental in metabolic profiling studies within cell culture systems. While direct studies detailing the use of this compound for metabolic profiling are not prevalent, the application of structurally similar compounds, such as d3-acetyl-L-carnitine, in U87MG glioma cells provides a strong methodological precedent. nih.govresearchgate.net In such studies, cells are cultured in the presence of the deuterated compound, and cellular extracts are subsequently analyzed by liquid chromatography-mass spectrometry (LC-MS). nih.gov This technique allows for the precise quantification of the labeled and unlabeled acylcarnitine pools, providing insights into the dynamics of cellular metabolism.
The primary application of this compound in this context is as an internal standard for the accurate quantification of endogenous L-Octanoylcarnitine. nih.gov By adding a known amount of the deuterated standard to cell lysates, researchers can correct for variations in sample preparation and mass spectrometry analysis, leading to more reliable measurements of metabolite levels. This is crucial for comparing metabolic profiles across different experimental conditions, such as in studies investigating the metabolic reprogramming in cancer cells or the effects of genetic mutations on fatty acid oxidation. nih.gov
Below is an interactive table illustrating a hypothetical experimental setup for metabolic profiling using this compound in a cell culture system.
| Experimental Step | Description | Purpose |
| Cell Culture | Human hepatoma cells (e.g., HepG2) are grown in standard culture medium. | To establish a consistent biological system for metabolic analysis. |
| Treatment | Cells are incubated with a specific metabolic inhibitor or genetic modification (e.g., siRNA against a fatty acid oxidation enzyme). | To induce a metabolic shift that can be profiled. |
| Lysis and Spiking | Cells are lysed, and a known concentration of this compound is added to the lysate. | To provide an internal standard for accurate quantification. |
| Metabolite Extraction | Metabolites are extracted from the cell lysate using a solvent precipitation method. | To isolate the metabolites of interest for analysis. |
| LC-MS Analysis | The extracted metabolites are separated by liquid chromatography and detected by mass spectrometry. | To measure the relative abundance of endogenous L-Octanoylcarnitine compared to the this compound standard. |
Studies on this compound Uptake and Intracellular Fate
The cellular uptake of this compound is presumed to follow the same pathway as other L-carnitine and acylcarnitine derivatives. This process is primarily mediated by the carnitine/organic cation transporter novel 2 (OCTN2), also known as SLC22A5. dzl.deresearchgate.net Studies on L-carnitine uptake have shown it to be a sodium- and temperature-dependent process. researchgate.net The affinity of the OCTN2 transporter can be influenced by the lipid composition of the cell membrane, with cholesterol levels potentially modulating transport efficiency. nih.govnih.gov
Once inside the cell, this compound can have several metabolic fates. The primary route involves the transfer of the deuterated octanoyl group from carnitine to Coenzyme A (CoA), a reaction catalyzed by carnitine acyltransferases. This process releases deuterated octanoyl-CoA and free L-carnitine. The resulting octanoyl-CoA can then enter the mitochondrial matrix to undergo β-oxidation, contributing to the cellular energy supply.
Alternatively, the octanoyl group can be utilized in other metabolic pathways, such as being a substrate for peroxisomal oxidation or potentially being incorporated into more complex lipids. The use of the deuterated form allows researchers to trace the fate of the octanoyl moiety specifically, distinguishing it from endogenous fatty acid pools.
In Vivo Animal Model Research
Mouse Models for Carnitine Acyltransferase Deficiency (e.g., CROT-deficient mice)
This compound has been utilized as a critical tool in studies involving mouse models of carnitine acyltransferase deficiency, such as mice lacking carnitine O-octanoyltransferase (CROT). frontiersin.orgnih.gov CROT is a peroxisomal enzyme involved in the metabolism of medium- and long-chain fatty acids. nih.gov In studies of CROT-deficient (Crot-/-) mice, this compound is employed as an internal standard for the targeted mass spectrometry-based quantification of endogenous octanoylcarnitine (B1202733) in biological samples like plasma and liver tissue. frontiersin.orgnih.gov
The use of a stable isotope-labeled internal standard is essential for obtaining accurate and precise measurements of metabolite concentrations in complex biological matrices. This approach allows for the correction of any metabolite loss during sample extraction and accounts for variations in instrument response. In the context of CROT-deficient mice, this methodology has been pivotal in elucidating the metabolic consequences of the enzyme deficiency.
Research has shown that in CROT-deficient mice, there are alterations in the levels of various fatty acids and their derivatives. nih.gov The precise quantification of octanoylcarnitine, facilitated by the use of this compound, is a key component of understanding the metabolic phenotype of these animals.
Investigating Metabolic Changes in Response to Defined Interventions
While specific studies detailing the use of this compound as a tracer to investigate metabolic changes in response to defined interventions are limited, its application as an internal standard in such studies is well-established. For instance, in studies examining the metabolic effects of diet or pharmacological treatments in animal models, accurate quantification of acylcarnitines is crucial for understanding the metabolic response.
The principles of stable isotope tracing are widely applied in metabolic research to follow the flux of metabolites through various pathways. A deuterated compound like this compound could theoretically be administered to an animal to trace the in vivo fate of the octanoyl group under different physiological or pathological conditions, such as diabetes or after treatment with a metabolic modulator. This would provide valuable information on how specific interventions affect the transport, storage, and oxidation of medium-chain fatty acids.
Tracing Metabolic Flux in Specific Organs (e.g., liver, plasma)
This compound plays a significant role in studies aimed at tracing metabolic flux in specific organs by enabling the accurate quantification of its endogenous counterpart, L-Octanoylcarnitine, in tissues like the liver and in plasma. frontiersin.orgnih.gov In studies of CROT-deficient mice, targeted mass spectrometry was employed to measure the levels of octanoylcarnitine in both liver and plasma samples, with this compound used as the internal standard for these measurements. frontiersin.org
These analyses revealed that CROT deficiency leads to changes in the levels of octanoylcarnitine in the liver. frontiersin.org Specifically, there was a trend towards decreased octanoylcarnitine levels in the livers of Crot+/- and Crot-/- mice compared to their wild-type littermates. frontiersin.org In contrast, plasma levels of L-carnitine did not show a decrease with CROT-deficiency. frontiersin.org Such findings are critical for understanding the tissue-specific roles of enzymes like CROT and how their absence impacts fatty acid metabolism at a systemic level.
The ability to accurately measure acylcarnitine concentrations in different tissues and in circulation is fundamental to understanding the interplay between organs in maintaining metabolic homeostasis. The use of this compound as an internal standard is a key enabling technology for this type of research.
The following interactive table summarizes findings on octanoylcarnitine levels in the liver of CROT-deficient mice, where this compound was used as an internal standard for quantification.
| Mouse Genotype | Relative Octanoylcarnitine Levels in Liver (Compared to Wild-Type) | Significance | Reference |
| Crot+/+ (Wild-Type) | 1.00 | N/A | frontiersin.org |
| Crot+/- (Heterozygous) | Decreased (p = 0.094) | Trend towards significance | frontiersin.org |
| Crot-/- (Knockout) | Decreased (p = 0.117) | Trend towards significance | frontiersin.org |
Future Directions and Emerging Research Avenues for L Octanoylcarnitine D3
Expansion of Stable Isotope Tracing Applications in Complex Metabolic Networks
Stable isotope tracing is a powerful technique for dissecting the complexities of metabolic pathways. L-Octanoylcarnitine-d3, in conjunction with other isotope-labeled compounds, is integral to advancing our understanding of fatty acid oxidation and its interplay with other metabolic networks.
Future research will likely focus on employing this compound in more sophisticated stable isotope tracing studies to map metabolic fluxes in real-time. By introducing deuterated substrates into cellular or animal models, researchers can trace the metabolic fate of the octanoyl moiety as it is processed through various biochemical pathways. This approach, often combined with mass spectrometry, allows for the precise tracking of labeled atoms through interconnected metabolic networks. scripps.edunih.gov This enables the elucidation of pathway dynamics and the identification of previously unknown metabolic routes. scripps.edu
For instance, studies using deuterium-labeled fatty acids have already been instrumental in evaluating metabolic defects in fatty acid oxidation. researchgate.net Expanding on this, this compound can be used to probe the intricacies of the carnitine shuttle system, which is essential for transporting long-chain fatty acids into the mitochondria for beta-oxidation. creative-proteomics.comnih.gov By monitoring the appearance of the d3 label in downstream metabolites, scientists can quantify the efficiency of this transport mechanism under various physiological and pathological conditions.
Furthermore, the application of stable isotope tracing with compounds like this compound is not limited to fatty acid metabolism. As carnitine and its acyl derivatives are involved in buffering the acyl-CoA pool, these studies can provide insights into the cross-talk between fatty acid, carbohydrate, and amino acid metabolism. nih.govcaldic.com This network-wide perspective is crucial for understanding the metabolic reprogramming that occurs in diseases such as diabetes, cancer, and cardiovascular disorders. creative-proteomics.com
Table 1: Potential Applications of this compound in Stable Isotope Tracing
| Research Area | Application of this compound | Potential Insights |
| Fatty Acid Oxidation Disorders | Tracing the flux of octanoyl groups through beta-oxidation pathways. | Identification of specific enzymatic defects and bottlenecks in the pathway. |
| Carnitine Shuttle Efficiency | Monitoring the transport of deuterated octanoyl groups across the mitochondrial membrane. | Quantifying the impact of genetic mutations or pharmacological interventions on carnitine transport. |
| Metabolic Crosstalk | Investigating the incorporation of the d3 label into metabolites of interconnected pathways. | Understanding the dynamic interplay between fatty acid, glucose, and amino acid metabolism. |
| Drug Development | Assessing the effect of new therapeutic agents on fatty acid metabolism. | Elucidating the mechanism of action and potential off-target effects of drugs. |
Development of Novel Analytical Methodologies for Enhanced Sensitivity and Throughput
The accurate quantification of acylcarnitines is paramount for both clinical diagnostics and basic research. This compound plays a vital role as an internal standard in mass spectrometry-based assays, ensuring the reliability of these measurements. duke.edunih.gov
The future in this domain lies in the development of analytical methods with even greater sensitivity and higher throughput. While current liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are robust, there is a continuous drive to detect lower abundance acylcarnitine species and to analyze larger cohorts of samples more efficiently. nih.govnih.gov
Innovations in mass spectrometry, such as differential mobility spectrometry (DMS) coupled with tandem mass spectrometry (ESI-DMS-MS/MS), are emerging as powerful tools for the rapid and sensitive quantification of acylcarnitines in biological samples. nih.gov These techniques can improve the separation of isomeric and isobaric compounds, leading to more accurate measurements. The use of deuterated internal standards like this compound is fundamental to the validation and application of these advanced methods. nih.gov
Moreover, the demand for high-throughput screening, particularly in newborn screening for metabolic disorders, necessitates the development of automated and rapid analytical platforms. nih.gov Future methodologies may involve advancements in sample preparation, such as protein precipitation followed by filtration in a 96-well format, to streamline the workflow and reduce analysis time. bevital.no The consistent use of this compound in these high-throughput assays will be crucial for maintaining data quality and ensuring inter-laboratory comparability.
Another promising area is the refinement of analytical techniques to differentiate between various acylcarnitine isomers, which can be challenging with standard mass spectrometry methods. nih.gov The development of novel chromatographic separations and derivatization strategies will be key to resolving these isomers and gaining a more detailed understanding of their distinct biological roles.
Integration with Multi-Omics Data for Comprehensive Metabolic Insights
The era of systems biology has ushered in the opportunity to integrate data from various "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics, to construct a holistic view of biological systems. frontiersin.orgresearchgate.net The quantitative data on L-Octanoylcarnitine levels, obtained using this compound as an internal standard, represents a critical component of the metabolome.
Future research will increasingly focus on integrating this metabolomic data with other omics datasets to uncover novel genotype-phenotype relationships and to gain deeper mechanistic insights into metabolic diseases. jci.orgnih.gov For example, by correlating elevated levels of L-Octanoylcarnitine with specific genetic variants (genomics) and altered gene expression profiles (transcriptomics), researchers can identify new genes and pathways involved in fatty acid metabolism.
This multi-omics approach can also shed light on the regulatory networks that control metabolic pathways. For instance, integrating proteomic data can reveal changes in the abundance of enzymes involved in fatty acid oxidation, providing a direct link between protein levels and metabolite concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
